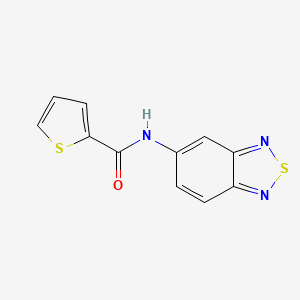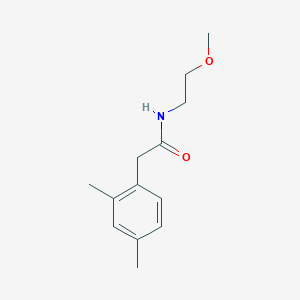![molecular formula C14H18FN3O3 B5371662 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as Fmoc-Lys(Me,Boc)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies.
Mechanism of Action
The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound(Me,Boc)-OH has been shown to have antimicrobial activity against a range of bacterial strains. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound(Me,Boc)-OH has been used in the development of drug delivery systems, which can improve the efficacy and safety of drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is its ease of synthesis and availability. It is also stable under a range of conditions, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound(Me,Boc)-OH is its relatively high cost compared to other building blocks for peptide synthesis.
Future Directions
There are several future directions for the use of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH in scientific research. These include:
1. Development of novel antimicrobial peptides using this compound(Me,Boc)-OH as a building block.
2. Investigation of the mechanism of action of this compound(Me,Boc)-OH and its interaction with biological molecules.
3. Development of drug delivery systems using this compound(Me,Boc)-OH to improve the efficacy and safety of drugs.
4. Exploration of the potential applications of this compound(Me,Boc)-OH in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
This compound(Me,Boc)-OH is a chemical compound that has potential applications in drug development and biological studies. Its ease of synthesis and availability make it a useful building block for peptide synthesis, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound(Me,Boc)-OH and its potential applications in various fields.
Synthesis Methods
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH can be synthesized through a series of chemical reactions. The first step involves the protection of the amino group of lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the introduction of a methyl group on the side chain of lysine. The third step involves the protection of the newly introduced methyl group with a Fmoc (9-fluorenylmethoxycarbonyl) group. The final step involves the removal of the Boc and Fmoc groups to obtain this compound(Me,Boc)-OH.
Scientific Research Applications
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain lysine with a methyl group on the side chain. This compound(Me,Boc)-OH has also been used in the development of antimicrobial peptides, which have potential applications in the treatment of bacterial infections.
properties
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c1-21-10-3-2-9(11(15)6-10)8-18-5-4-17-14(20)12(18)7-13(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAYSGGNCSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)